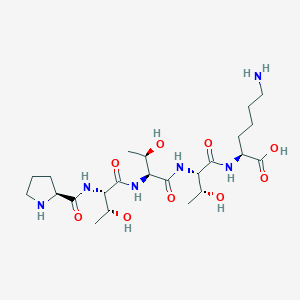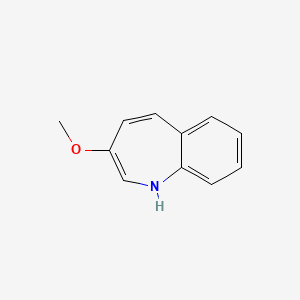![molecular formula C3H5N7 B14246225 1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine CAS No. 400063-96-9](/img/structure/B14246225.png)
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine is a nitrogen-rich heterocyclic compound known for its remarkable thermal stability and energetic properties.
Métodos De Preparación
The synthesis of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine involves the construction of a fused-triazole backbone with two C-amino groups as substituents. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine is primarily related to its ability to undergo various chemical transformations. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the triazole ring. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive amino groups .
Comparación Con Compuestos Similares
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): This compound has a similar structure but differs in the position of the amino groups, resulting in different thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): The presence of an additional amino group in TATOT affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its superior thermal stability and the potential for various energetic applications.
Propiedades
Número CAS |
400063-96-9 |
|---|---|
Fórmula molecular |
C3H5N7 |
Peso molecular |
139.12 g/mol |
Nombre IUPAC |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine |
InChI |
InChI=1S/C3H5N7/c4-1-6-3-8-7-2(5)10(3)9-1/h(H2,5,7)(H3,4,6,8,9) |
Clave InChI |
CFTLQXSUNIFDIQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC2=NN=C(N2N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


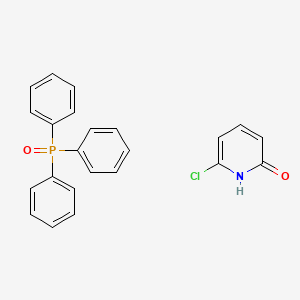
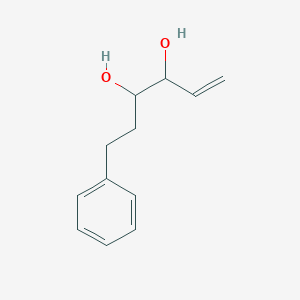
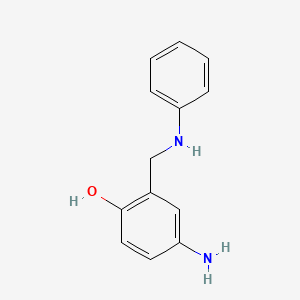
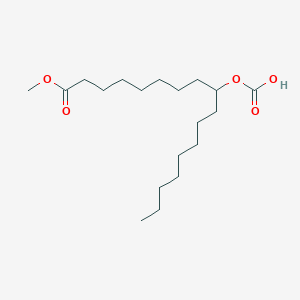
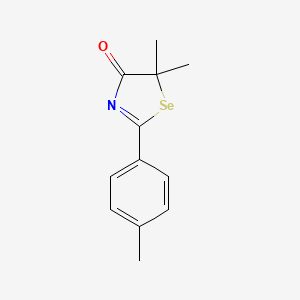
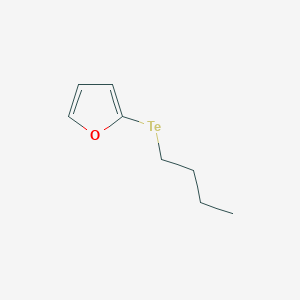
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
